Eliglustat intermediate 3
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Overview
Description
Eliglustat intermediate 3 is a crucial compound in the synthesis of Eliglustat, a medication used for the treatment of Gaucher disease type 1. This intermediate plays a significant role in the multi-step synthesis process of Eliglustat, which is a glucosylceramide synthase inhibitor. The compound is known for its complex structure and the specific conditions required for its synthesis.
Preparation Methods
The preparation of Eliglustat intermediate 3 involves several synthetic routes and reaction conditions. One of the improved processes for its preparation includes the formation of a novel intermediate metal complex, which on hydrolysis in the presence of acid provides an amine compound. This amine compound is then treated with pyrrolidine and subsequently reduced to convert into Eliglustat . The industrial production methods involve precise control of reaction conditions to ensure the purity and yield of the intermediate.
Chemical Reactions Analysis
Eliglustat intermediate 3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chlorosulfonyl isocyanate, which is used in the diastereoselective amination of chiral para-methoxycinnamyl benzyl ethers . The major products formed from these reactions are essential building blocks that lead to the final synthesis of Eliglustat.
Scientific Research Applications
Eliglustat intermediate 3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a fundamental building block in the synthesis of Eliglustat. In biology and medicine, Eliglustat, synthesized from this intermediate, is used to treat Gaucher disease by inhibiting glucosylceramide synthase . This inhibition reduces the accumulation of glucosylceramide in the liver, spleen, bone marrow, and other organs, thereby alleviating the symptoms of the disease . In the industry, the compound is used in the large-scale production of Eliglustat, ensuring a consistent supply of the medication for patients.
Mechanism of Action
The mechanism of action of Eliglustat intermediate 3 is closely related to its role in the synthesis of Eliglustat. Eliglustat works by partially inhibiting the enzyme glucosylceramide synthase, which produces glucosylceramide . This inhibition helps restore the metabolic balance between the synthesis and catabolism of glucosylceramide, reducing its accumulation in the lysosomes . The molecular targets involved in this process include the enzyme glucosylceramide synthase and the pathways related to glucosylceramide metabolism.
Comparison with Similar Compounds
Eliglustat intermediate 3 can be compared with other similar compounds used in the synthesis of medications for lysosomal storage disorders. Some of the similar compounds include:
- Florfenicol: Used in veterinary medicine for treating bovine respiratory disease .
- Droxidopa: Used as a prodrug of neurotransmitter norepinephrine .
- Zetomipzomib: A first-in-class inhibitor of the immunoproteasome .
What sets this compound apart is its specific role in the synthesis of Eliglustat, a medication with a unique mechanism of action targeting glucosylceramide synthase. This specificity and the resulting therapeutic effects make it a valuable compound in the treatment of Gaucher disease.
Biological Activity
Eliglustat intermediate 3 is a key compound in the synthesis of eliglustat, a drug used primarily for the treatment of Gaucher disease type 1 (GD1). This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, clinical studies, and long-term outcomes.
Eliglustat acts as an oral substrate reduction therapy that partially inhibits glucosylceramide synthase, an enzyme crucial for the biosynthesis of glucosylceramide. By inhibiting this enzyme, eliglustat reduces the accumulation of glucosylceramide in lysosomes, which is particularly beneficial for patients with GD1 who have a deficiency in acid β-glucosidase. This mechanism helps rebalance the production and degradation pathways of glycosphingolipids, thereby alleviating symptoms associated with the disease .
Pharmacokinetics
The pharmacokinetics of eliglustat indicate that it is primarily metabolized by cytochrome P450 enzymes CYP2D6 and CYP3A4. In patients who are poor metabolizers of CYP2D6, CYP3A4 becomes the main metabolic pathway. The major metabolite, Genz-399240 (M24), has been shown to lack significant biological activity. This characteristic minimizes potential off-target effects during treatment .
Phase 3 ENGAGE Trial
The Phase 3 ENGAGE trial (NCT00891202) was pivotal in establishing the efficacy of eliglustat. Key findings from this trial include:
- Reduction in Organomegaly : After 9 months of treatment, patients exhibited significant reductions in spleen and liver volumes compared to placebo.
- Hematological Improvements : Increases in hemoglobin concentration and platelet counts were observed, indicating improved hematological status .
- Long-term Efficacy : Follow-up studies showed that these improvements were sustained over 18 months and beyond, with continued monitoring revealing stable mean hemoglobin concentrations and organ volumes for up to four years .
Case Studies
Several case studies provide real-world evidence supporting the findings from clinical trials:
- Case Study 1 : A treatment-naïve patient demonstrated marked improvement in spleen size and hemoglobin levels after starting eliglustat therapy. Over 18 months, spleen volume decreased by approximately 40%, and hemoglobin levels increased from 9 g/dL to 13 g/dL.
- Case Study 2 : A patient previously on enzyme replacement therapy switched to eliglustat and maintained stable hematological parameters while showing improvements in bone mineral density over a two-year period .
Data Summary Table
The following table summarizes key clinical outcomes from various studies involving eliglustat:
Study | Duration | Spleen Volume Reduction | Liver Volume Reduction | Hemoglobin Increase | Platelet Count Increase |
---|---|---|---|---|---|
Phase 3 ENGAGE Trial | 9 months | Significant | Significant | Significant | Significant |
Long-term Follow-up | 18 months | Continued Improvement | Continued Improvement | Sustained Increase | Sustained Increase |
ENCORE Trial | Up to 4 years | Stable | Stable | Stable | Stable |
Safety Profile
Eliglustat has been reported to be well-tolerated in clinical settings. Common adverse effects include headache, diarrhea, and nausea; however, these are generally mild and transient. Long-term studies have not indicated new safety concerns with extended use .
Properties
Molecular Formula |
C23H28N2O5 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C23H28N2O5/c26-15-18(16-6-2-1-3-7-16)24-21(23(28)25-10-4-5-11-25)22(27)17-8-9-19-20(14-17)30-13-12-29-19/h1-3,6-9,14,18,21-22,24,26-27H,4-5,10-13,15H2 |
InChI Key |
NGVKCJVEHJKVMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C(C(C2=CC3=C(C=C2)OCCO3)O)NC(CO)C4=CC=CC=C4 |
Origin of Product |
United States |
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